トリエチルアミン、トリフルオロ酢酸

説明

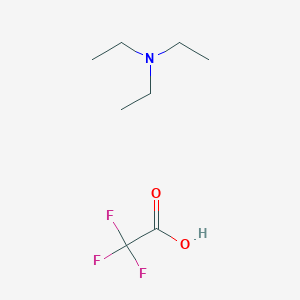

Trifluoroacetic acid - Triethylamine 2M:2M solution, also known as Triethylamine-Trifluoroacetic acid 2M:2M solution or Triethylammonium trifluoroacetate solution, is a solution used for High-Performance Liquid Chromatography (HPLC) . It is a colorless liquid.

Molecular Structure Analysis

The molecular formula of Trifluoroacetic acid - Triethylamine 2M:2M solution is C6H15N•C2HF3O2 . Its molecular weight is 215.21 g/mol .Physical And Chemical Properties Analysis

Trifluoroacetic acid - Triethylamine 2M:2M solution has a density of 1.08 g/mL at 20 °C . It has a boiling point range of 73 °C . It is completely miscible in water . The solution has a pH value of 0.83 .科学的研究の応用

化学変換

トリフルオロ酢酸(TFA)は、さまざまな化学変換を促進するために広く使用されています。これらには、転位、官能基の脱保護、縮合、ヒドロアリール化、トリフルオロアルキル化が含まれます。 その強い酸性、水との混和性、および低い沸点は、これらのプロセスに理想的な試薬となっています .

フッ素化化合物の合成

TFAは、酸フッ化物およびアルキルフッ化物の合成に使用されます。それは、穏やかで選択的なフッ素化剤として作用します。 これは、エポキシドおよび3-フルオロアゼチジンからのビシナルジフルオリドを作成する際に特に役立ちます .

創薬

創薬において、TFA関連化合物は、官能化された第三級β-フルオロアルキルアミンの構築に使用されます。 これらのフッ素化有機化合物は、医薬品、農薬、触媒、材料科学における潜在的な用途のために貴重です .

環境への影響

TFAは多くの科学的な用途がありますが、環境中の持続性のある汚染物質としても知られています。 一部のハイドロフルオロカーボン(HFC)などのフルオロカーボンの大気中の分解からの生成が、重要な発生源として特定されています .

Safety and Hazards

作用機序

Target of Action

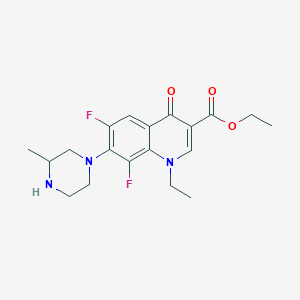

Triethylamine, trifluoroacetic acid, also known as N,N-diethylethanamine;2,2,2-trifluoroacetic acid or Trifluoroacetic acid-Triethylamine 2M:2M solution, primarily targets π-extended ketoenamine-substituted triphenylamines . These are a class of organic compounds that play a crucial role in various chemical reactions due to their unique structural and electronic properties .

Mode of Action

The compound interacts with its targets through a series of proton and electron transfer events . This interaction results in the formation of a radical cation, which is confirmed by electron paramagnetic resonance (EPR) spectroscopy . The radical cation formed by the oxidation of triphenylamine with trifluoroacetic acid is responsible for the unexpected near-infrared (NIR) absorption .

Biochemical Pathways

The biochemical pathway affected by this compound involves the absorption shift of π-extended ketoenamine-substituted triphenylamines from the blue (420–450 nm) to the near-infrared (NIR) (1020–1080 nm) spectral region . This shift is highly specific to trifluoroacetic acid, while only a mild shift is observed in other studied acids .

Pharmacokinetics

Trifluoroacetic acid, due to its strong acidity and low boiling point, is extensively used in protecting groups-based synthetic strategies . This suggests that the compound may have unique absorption, distribution, metabolism, and excretion (ADME) properties that could impact its bioavailability.

Result of Action

The primary result of the action of trifluoroacetic acid and triethylamine is the induced absorption shift of π-extended ketoenamine-substituted triphenylamines . This shift in absorption can have significant implications in various applications, including materials chemistry .

Action Environment

The action of trifluoroacetic acid and triethylamine can be influenced by environmental factors. For instance, the presence of residual amounts of trifluoroacetic acid was reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays . Furthermore, trifluoroacetic acid is a hydrophilic, non-degradable substance that has been increasing in concentrations within diverse environmental media . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

N,N-diethylethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2HF3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBAQCENVXUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480604 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

454-49-9 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethylamine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)

![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)

![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)